molecular formula C10H5N3O4 B1228077 AG-1288 CAS No. 116313-73-6

AG-1288

Cat. No.: B1228077
CAS No.: 116313-73-6
M. Wt: 231.16 g/mol
InChI Key: KUXOYSZHUFZKHN-UHFFFAOYSA-N
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Description

AG-1288 is a chemical compound that belongs to the class of nitrophenols It is characterized by the presence of both hydroxyl and nitro functional groups on a phenyl ring, along with a propanedinitrile moiety

Preparation Methods

The synthesis of AG-1288 typically involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

AG-1288 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

AG-1288 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of AG-1288 involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

AG-1288 can be compared with other nitrophenols and related compounds, such as:

    3,4-Dihydroxy-5-nitrobenzaldehyde: The precursor in its synthesis.

    2,4-Dinitrophenol: Another nitrophenol with different properties and applications.

    Quinones: Oxidized derivatives of phenols with distinct redox properties.

Properties

IUPAC Name

2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O4/c11-4-7(5-12)1-6-2-8(13(16)17)10(15)9(14)3-6/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXOYSZHUFZKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397412
Record name AG 1288
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116313-73-6
Record name AG 1288
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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